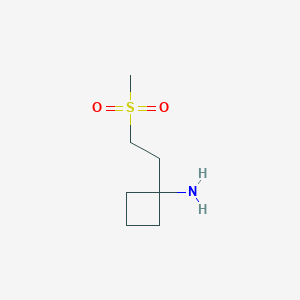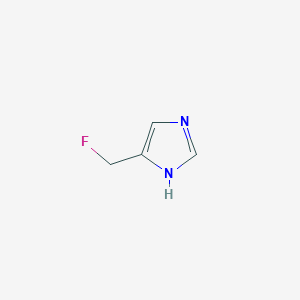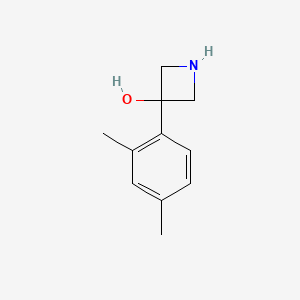
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . This compound features a cyclobutane ring substituted with an amine group and a 2-(methylsulfonyl)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base, followed by reductive amination with an appropriate amine source . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Secondary or tertiary amines
Substitution: Substituted sulfonyl derivatives
Aplicaciones Científicas De Investigación
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanamine derivatives: Compounds with similar cyclobutane and amine structures.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Uniqueness
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring, an amine group, and a sulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-5-7(8)3-2-4-7/h2-6,8H2,1H3 |
Clave InChI |
XMRVKWGQTGHSEN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)



![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)

![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)




